N-amino-N'-phenylcarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N-amino-N'-phenylcarbamimidothioic acid” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions.
Preparation Methods
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction can be represented as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions, including:
Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide.
(C3H3N2)2CO+H2O→2C3H4N2+CO2
Amide Formation: It is used to convert amines into amides, carbamates, and ureas. The formation of amides is promoted by Carbonyldiimidazole, which avoids the use of thionyl chloride in acid chloride formation.
Ester Formation: It can also be used to convert alcohols into esters.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility:
Chemistry: It is employed in peptide synthesis, where it facilitates the coupling of amino acids.
Biology: It is used in the modification of proteins and nucleic acids.
Medicine: It is involved in the synthesis of various pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved are those leading to the formation of amides, esters, and carbamates.
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to facilitate the formation of amides, esters, and carbamates without the need for harsh reagents like thionyl chloride. Similar compounds include:
Phosgene: Used in similar reactions but is highly toxic and requires careful handling.
Imidazole: A component of Carbonyldiimidazole and used in various organic synthesis reactions.
N,N’-Dicyclohexylcarbodiimide (DCC): Another reagent used for amide bond formation but can cause side reactions.
Carbonyldiimidazole stands out due to its ease of handling and the avoidance of toxic by-products.
Properties
IUPAC Name |
N-amino-N'-phenylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIGUVBJOHCXSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.